REACTION_CXSMILES
|
[CH:1]1([C:5]#[N:6])[CH2:4][CH2:3][CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[O:15]=[C:16]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17]1.CCOC(C)=O>C1COCC1>[C:5]([C:1]1([C:16]2([OH:15])[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:26])([CH3:25])[CH3:27])=[O:22])[CH2:17]2)[CH2:4][CH2:3][CH2:2]1)#[N:6] |f:1.2|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C#N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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O=C1CN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the solution was stirred at −78° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated NH4Cl solution
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (25 mL×3)
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Type
|
WASH
|
Details
|
The organic phase was washed with brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with petroleum ether
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCC1)C1(CN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 38.2% | |
YIELD: CALCULATEDPERCENTYIELD | 15.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |